10,12-Docosadiynedioic acid
Description
Significance of Diacetylene Monomers in Contemporary Polymer Science
Diacetylene monomers are a crucial class of building blocks in modern polymer science due to their ability to form highly ordered, conjugated polymers through topochemical polymerization. oup.com This solid-state polymerization process, where the monomer molecules are pre-organized in a crystalline lattice, results in polymers with a unique ene-yne backbone structure (—RC–C≡C–CR′=)n. mdpi.com This extended π-conjugation is the origin of their distinctive optical and electronic properties. europhysicsnews.org
The significance of diacetylene monomers lies in their versatility and the "smart" nature of the resulting polydiacetylenes (PDAs). researchgate.net PDAs are known for their dramatic blue-to-red color transition when subjected to environmental changes. google.com This chromic shift is caused by a conformational change in the polymer backbone, which alters the effective conjugation length. google.com This responsive behavior makes PDAs highly valuable for a range of applications, including:
Sensors: Their color change can be used to detect a variety of stimuli, including heat, solvents, and biological molecules. google.compatsnap.com
Smart Materials: They can be incorporated into materials to indicate damage or stress. mdpi.com
Optoelectronics: Their conjugated structure gives them interesting electronic properties that are being explored for use in various devices. mdpi.com
The ability to modify the side chains of diacetylene monomers allows for fine-tuning of the properties of the resulting polymers, making them adaptable to specific applications. nih.gov
Historical Perspectives and Evolution of 10,12-Docosadiynedioic Acid Research
The foundation of polydiacetylene research was laid in the 1960s with the pioneering work of Gerhard Wegner, who first investigated the solid-state topochemical polymerization of diacetylene derivatives. mdpi.com This early work established the fundamental principles of how these monomers polymerize in a crystalline state to yield highly ordered polymer chains. mdpi.com
Research on this compound (DCDA) and similar diacetylene monomers has since evolved significantly. Initially, the focus was on understanding the polymerization mechanism and the basic properties of the resulting polymers. Over time, researchers began to explore the unique stimuli-responsive properties of these materials. A significant area of development has been the use of DCDA and other amphiphilic diacetylenes to create self-assembled structures like nanotubes and vesicles. nih.govsigmaaldrich.com These nanostructures provide a high surface area and can be functionalized for specific sensing applications.
Another key area of evolution has been the creation of composite materials. For instance, nanocomposites of polydiacetylenes with metal oxides like ZnO have been developed to create reversible thermochromic sensors. patsnap.comtechconnect.org More recently, research has focused on creating complex supramolecular systems by combining this compound with other functional molecules, such as perylene (B46583) diimides, to create materials with enhanced electronic and optical properties. mdpi.comresearchgate.netnih.gov
Overview of Key Research Domains for this compound
The unique properties of this compound have led to its investigation in several key research domains:
Chromic Sensors: A primary application of polymers derived from this compound is in the development of chromic sensors. These sensors utilize the characteristic blue-to-red color change of the polydiacetylene backbone to detect various analytes and physical stimuli. google.compatsnap.com Research has demonstrated their use in detecting organic liquids and as temperature indicators. techconnect.orgresearchgate.net The sensitivity of these sensors can be tuned by modifying the polymer's side chains or by creating nanocomposites. researchgate.net
Self-Assembly and Nanostructures: this compound, being a bolaamphiphilic molecule (with hydrophilic groups at both ends of a hydrophobic chain), can self-assemble into various nanostructures such as films and nanotubes. nih.gov The layer-by-layer assembly technique has been used to create multilayered films and nanotubes of polymerized DCDA. nih.gov These ordered assemblies are crucial for the topochemical polymerization process and for creating functional devices.
Liquid Crystals: The rigid-rod-like structure of the diacetylene unit and the flexible hydrocarbon chains make this compound a suitable component for creating liquid crystals. It has been used in the synthesis of dimesogenic liquid crystals containing both cholesterol and azobenzene (B91143) groups. fishersci.atacs.org These materials exhibit interesting photochemical and glass-forming properties. acs.org
Supramolecular Chemistry: this compound is used to construct complex supramolecular architectures. researchgate.net Through non-covalent interactions like hydrogen bonding, it can be co-assembled with other molecules, such as perylene diimides, to form highly organized, lamellar structures. mdpi.comnih.gov These systems exhibit tunable electronic properties and are being investigated for applications in organic electronics. mdpi.com
Data Tables
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 28393-02-4 |
| Molecular Formula | C22H34O4 |
| Molecular Weight | 362.51 g/mol |
| Appearance | Very pale blue to blue to grey crystals or powder |
| Solubility | Insoluble in water |
Source: scbt.comthermofisher.comfishersci.ca
Table 2: Key Research Findings on this compound-Based Materials
| Research Area | Key Finding | Reference |
| Chromic Sensors | Polydiacetylenes from DCDA, when combined with ZnO, create reversible thermochromic sensors. | patsnap.comtechconnect.org |
| Self-Assembly | DCDA can be self-assembled layer-by-layer to form polydiacetylene films and nanotubes. | nih.gov |
| Liquid Crystals | Used in the synthesis of dimesogenic liquid crystals with cholesterol and azobenzene moieties. | fishersci.atacs.org |
| Supramolecular Systems | Forms well-defined, lamellar nanostructures when co-assembled with imidazole-appended perylene diimides. | mdpi.comnih.gov |
Properties
IUPAC Name |
docosa-10,12-diynedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c23-21(24)19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22(25)26/h5-20H2,(H,23,24)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUAGNLOPZWTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCC#CC#CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337704 | |
| Record name | 10,12-Docosadiynedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28393-02-4 | |
| Record name | 10,12-Docosadiynedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Molecular Functionalization of 10,12 Docosadiynedioic Acid
Advanced Synthetic Strategies for 10,12-Docosadiynedioic Acid and its Analogues
This compound (DCDDA) is a polymerizable diacid featuring two terminal carboxyl groups and a conjugated diyne moiety within its long aliphatic chain. fishersci.at This unique structure makes it a valuable building block for the synthesis of advanced materials. Strategic modifications of this molecule, particularly at its terminal carboxyl groups, allow for the creation of complex architectures with tailored properties.
Esterification Reactions for Dimesogenic Liquid Crystal Formation
A key application of this compound lies in the synthesis of dimesogenic liquid crystals. This is achieved through esterification reactions where the terminal carboxyl groups of the diacid are linked to mesogenic (liquid crystal-forming) units.
One notable synthetic approach involves the esterification of this compound with molecules that possess both cholesterol and azobenzene (B91143) groups. acs.orgacs.orgspiedigitallibrary.org These reactions typically yield dimesogenic compounds where the rigid DCDDA acts as a spacer connecting two distinct liquid crystal-forming moieties. For example, dimesogenic liquid crystals have been synthesized by the esterification of this compound with 4-alkyl-4'-hydroxyazobenzene and cholesterol. acs.orgacs.orgspiedigitallibrary.org The resulting molecules exhibit unique thermal, optical, and glass-forming properties. acs.orgacs.org
The properties of the resulting liquid crystals can be tuned by altering the structure of the attached mesogens. For instance, the presence and length of an alkyl chain on the azobenzene unit significantly influence the mesophase behavior. acs.orgacs.org Compounds without an alkyl chain on the azobenzene unit have been shown to exhibit a cholesteric phase, while those with alkyl chains from butyl to hexadecyl exclusively show a smectic phase. acs.orgacs.orgspiedigitallibrary.org Furthermore, these materials can be designed to be photoresponsive. Upon UV irradiation, the azobenzene unit undergoes a trans-to-cis isomerization, which can induce a shift in the cholesteric reflection band or even a phase transition to an isotropic state. acs.orgacs.orgspiedigitallibrary.org
| Reactant 1 | Reactant 2 | Product Type | Key Feature | Resulting Property |
| This compound | 4-Hydroxyazobenzene and Cholesterol | Dimesogenic Liquid Crystal | No alkyl chain on azobenzene | Cholesteric phase observed acs.orgacs.orgspiedigitallibrary.org |
| This compound | 4-Alkyl-4'-hydroxyazobenzene and Cholesterol | Dimesogenic Liquid Crystal | Alkyl chain (butyl to hexadecyl) on azobenzene | Smectic phase observed acs.orgacs.orgspiedigitallibrary.org |
Derivatization of Terminal Carboxyl Groups in this compound
The terminal carboxyl groups of this compound are primary sites for a variety of derivatization reactions, enabling the synthesis of a wide range of functional molecules. These reactions are not limited to esterification for liquid crystals but also include the formation of amides and other functional groups to introduce specific properties.
For example, the carboxyl groups can be functionalized with boronic acid head groups, such as 3-aminophenylboronic acid (3BA) and 4-aminophenylboronic acid (4BA). acs.org This type of derivatization is employed to modify the intermolecular interactions and, consequently, the material's response to external stimuli like temperature. acs.org Such functionalized diacetylenes have been developed as dynamic temperature sensors. acs.org
Another significant derivatization involves forming amide linkages. For instance, a cyclic dipeptide has been conjugated to a diacetylene-containing lipid through an amide bond to create novel self-assembling structures. scispace.com Similarly, the carboxyl groups can be reacted with imidazole-appended molecules, which is a key strategy for building supramolecular systems, as will be discussed in the following sections. mdpi.com The conversion of the carboxylic acid to its ditrimethylsilyl (diTMS) ester is another common derivatization used for analytical purposes, such as in metabolomic studies. ub.ac.idnih.govmpn.gov.rs
Rational Design and Chemical Conjugation of this compound Derivatives
The rational design of this compound derivatives focuses on creating molecules that can self-assemble into highly ordered structures through specific non-covalent interactions. This approach allows for the construction of complex supramolecular architectures with emergent properties.
Integration of Hydrogen-Bonding Moieties
Hydrogen bonding is a powerful tool for directing the self-assembly of this compound derivatives. By introducing moieties capable of forming strong and directional hydrogen bonds, it is possible to control the formation of supramolecular polymers.
A prime example is the complexation of this compound with imidazole-appended perylene (B46583) diimides (PDIs). mdpi.com In this system, a strong hydrogen bond forms between the carboxylic acid groups of DCDDA and the basic imidazole (B134444) headgroup of the PDI molecule. mdpi.comresearchgate.net This specific interaction drives the self-assembly of the two components into a well-defined supramolecular structure. mdpi.com The stoichiometry of the components, for instance, a 2:1 molar ratio of the PDI derivative to DCDDA, is crucial for the resulting morphology and properties of the self-assembled material. mdpi.comresearchgate.netresearchgate.net This imidazole-acid interaction is a key element in forming lamellar, "chessboard"-patterned nanostructures. mdpi.com
Incorporation of π-Stacking Architectures
In conjunction with hydrogen bonding, π-π stacking interactions are critical for the hierarchical ordering of this compound-based supramolecular systems. Perylene diimides (PDIs) are particularly well-suited for this purpose due to their large, rigid aromatic core, which has a strong tendency to form columnar aggregates through π-π stacking. mdpi.comresearchgate.netresearchgate.net
In the supramolecular system composed of DCDDA and imidazole-appended PDIs, the PDI molecules self-assemble via intermolecular π-π stacking. mdpi.com This stacking, combined with the hydrogen bonding between the imidazole and carboxylic acid groups, leads to the formation of well-defined, hierarchical semiconducting nanostructures. mdpi.com The π-π stacking facilitates efficient charge transport, making these materials promising for applications in organic electronics. mdpi.com The combination of these non-covalent forces allows for a modular approach to designing these materials, where properties can be tailored by changing the molecular components. mdpi.com
Covalent and Supramolecular Conjugation with Perylene Diimides
Both covalent and supramolecular strategies have been employed to conjugate this compound with perylene diimides (PDIs), creating advanced functional materials. mdpi.comresearchgate.net
Supramolecular conjugation, as detailed above, relies on non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.com A notable system involves a 2:1 molar ratio of an imidazole-appended PDI and this compound. mdpi.comresearchgate.netresearchgate.net These components self-assemble in solution and, when cast into films, form ordered nanostructures that can be photopolymerized through the diacetylene units of DCDDA. mdpi.com This approach offers a modular and versatile platform for creating stimuli-responsive materials. mdpi.com
The table below summarizes the key interactions and resulting structures in the supramolecular conjugation of DCDDA and PDI-imidazole derivatives.
| Component 1 | Component 2 | Molar Ratio (PDI:DCDDA) | Driving Interactions | Resulting Structure |
| This compound (DCDDA) | Imidazole-appended Perylene Diimide (PDI-mono(n-imz)) | 2:1 | Imidazole-acid hydrogen bonding; PDI π-π stacking | "Chessboard" patterned lamellar nanostructures mdpi.com |
| This compound (DCDDA) | Imidazole-appended Perylene Diimide (PDI-mono(n-imz)) | 1:1 | Imidazole-acid hydrogen bonding; PDI π-π stacking | Lamellar self-assembled platform mdpi.comresearchgate.netresearchgate.net |
While covalent conjugation is less detailed in the provided context for DCDDA specifically, the principles of forming stable chemical bonds (e.g., amide or ester linkages) between the carboxylic acid groups of the diacetylene and functional groups on the PDI molecule represent an alternative strategy to create robust, well-defined PDI-polydiacetylene systems. nih.gov
Attachment of Diketopyrrolopyrrole Units
The integration of diketopyrrolopyrrole (DPP) units with this compound has been explored to create novel materials with tailored optoelectronic properties. DPP is a well-known electron-deficient chromophore utilized in the development of high-performance organic electronic materials. researchgate.netresearchgate.net The synthetic strategy involves leveraging the carboxylic acid functionalities of this compound to form amide bonds with appropriately functionalized DPP derivatives.
In one approach, the 1,3-butadiyne (B1212363) moiety of this compound is embedded within a flexible aliphatic chain, which serves to enhance the solubility of the resulting conjugate. researchgate.net The incorporation of amide linkages is a crucial aspect of this design, as it promotes intermolecular hydrogen bonding. researchgate.net These hydrogen bonds play a significant role in guiding the self-assembly of the molecules, which is a prerequisite for the topochemical polymerization of the diacetylene units. researchgate.net
Another strategy involves the formation of supramolecular structures through non-covalent interactions. For instance, a supramolecular polymer system has been developed using this compound as a central diacid monomer that is hydrogen-bonded to imidazole-appended perylene diimide (PDI) molecules. mdpi.com In this system, the ratio of the components is critical to the final morphology and properties of the self-assembled structure. mdpi.com
| Reactant 1 | Reactant 2 | Key Interaction/Reaction | Resulting Feature |
| This compound | Amine-functionalized Diketopyrrolopyrrole (DPP) | Amide bond formation | Covalent attachment of DPP units |
| This compound | Imidazole-appended Perylene Diimide (PDI) | Hydrogen bonding | Supramolecular self-assembly |
Functionalization with Boronic Acid Head Groups
The functionalization of diacetylene-containing molecules with boronic acid head groups is a strategy employed to introduce recognition capabilities, particularly for saccharides. nih.gov While specific studies detailing the direct functionalization of this compound with boronic acid were not prominently found, the methodology has been demonstrated with the closely related 10,12-pentacosadiynoic acid (PCDA), and the chemical principles are directly applicable.
The general approach involves modifying the carboxylic acid end-groups of the diacetylene monomer with a boronic acid-containing moiety. This creates an amphiphilic molecule that can self-assemble into structures like vesicles or liposomes in aqueous environments. nih.govresearchgate.net The boronic acid groups, positioned at the surface of these assemblies, can then selectively bind to molecules containing cis-diol functionalities, such as those found in many sugars and glycoproteins. This interaction can be used for developing sensors and for targeted cell imaging. nih.gov
Research on PCDA vesicles functionalized with boronic acid headgroups has shown that these assemblies can be unstable and may only weakly polymerize. researchgate.net The strong polar and aromatic interactions of the headgroups can hinder the transformation of the resulting polydiacetylene from its initial blue phase to the red phase upon stimulation. researchgate.net
| Diacetylene Monomer | Functional Group | Purpose of Functionalization | Observed Outcome in Assemblies |
| 10,12-Pentacosadiynoic acid (PCDA) | Phenylboronic acid | Selective recognition of saccharides | Conversion of hydrophobic nanocrystals to water-dispersible composites for cancer cell imaging. nih.gov |
| Diacetylene vesicles | Boronic acid headgroup | Biosensing platforms | Vesicles were generally unstable and weakly polymerized. researchgate.net |
Peptide-Based Conjugation Strategies
The carboxylic acid groups of this compound provide convenient handles for conjugation with peptides, enabling the creation of bio-inspired materials and biosensors. A common and effective method for achieving this is through carbodiimide-mediated coupling. In this reaction, a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used to activate the carboxylic acid groups, making them susceptible to nucleophilic attack by the N-terminal amine of a peptide.
This conjugation strategy allows for the incorporation of the specific recognition and functional properties of peptides into polydiacetylene-based materials. For example, by conjugating antibodies or specific peptide sequences, biospecificity can be conferred to sensors. The self-assembly and subsequent polymerization of these peptide-diacetylene conjugates can lead to colorimetric transitions that signal binding events at the surface.
The properties of the final conjugate can be influenced by the nature of the peptide itself. Studies on the conjugation of fatty acids to peptides have shown that the length of the hydrocarbon chain can significantly impact the antimicrobial activity and solubility of the resulting molecule. mdpi.com For instance, conjugation with medium-chain fatty acids (C10-C12) has been shown to enhance antimicrobial efficacy. mdpi.com These findings highlight the importance of the molecular design of the peptide segment in peptide-diacetylene conjugates to achieve the desired material properties. researchgate.net
| Coupling Chemistry | Molecules Involved | Purpose of Conjugation | Key Finding |
| Carbodiimide-mediated coupling | This compound, Peptides/Antibodies | To impart biospecificity for sensor applications. | Enables the creation of bio-inspired materials with recognition capabilities. |
| N-terminal modification of peptides | Peptides, Fatty acids of varying lengths | To improve characteristics of antimicrobial peptides. mdpi.com | Medium-chain fatty acids (C10-C12) showed the highest antimicrobial efficacy. mdpi.com |
Supramolecular Self Assembly of 10,12 Docosadiynedioic Acid Systems
Fundamental Principles Governing 10,12-Docosadiynedioic Acid Self-Assembly
The self-organization of this compound is a complex process governed by a delicate balance of intermolecular forces and the intrinsic molecular geometry of the constituent molecules. These factors collaboratively guide the assembly pathways, ultimately determining the morphology and properties of the resulting supramolecular constructs.
Hydrogen bonding is a predominant directional force orchestrating the self-assembly of systems involving this compound. The two carboxylic acid moieties of the DCDDA molecule are potent hydrogen bond donors and acceptors, facilitating the formation of robust and directional intermolecular connections. These interactions are fundamental to the creation of ordered, stable supramolecular structures.
In composite systems, such as those combining DCDDA with imidazole-appended perylene (B46583) diimides (PDI-mono(n-imz)), the hydrogen bonding between the carboxylic acid of DCDDA and the imidazole (B134444) group of the PDI molecule is a primary determinant of the supramolecular architecture. Spectroscopic evidence, such as shifts in the ¹H NMR spectrum of the imidazole proton upon addition of DCDDA, confirms this interaction. The formation of these specific hydrogen bonds often occurs at the expense of the dimerized carboxylic acid pairs that can form in pure DCDDA. The interplay between these hydrogen bonds and other non-covalent forces, like π-π stacking in the case of PDI co-assemblies, dictates the thermodynamic stability and kinetic pathways of self-assembly. The modification of DCDDA with other hydrogen-bonding capable groups, such as L-serine or ethanolamine, further underscores the versatility of hydrogen bonding in controlling the self-assembly process.
The final morphology and functional properties of DCDDA-based supramolecular systems are exquisitely sensitive to the molecular composition and architecture of the assembling components. The stoichiometry of the components is a critical parameter that can be tuned to control the assembly outcome. For instance, in co-assemblies of DCDDA and imidazole-appended perylene diimides, altering the molar ratio from 1:1 to 2:1 has been demonstrated to shift the resulting morphology from a standard lamellar structure to a more complex, interconnected "chessboard"-patterned lamellar arrangement.
The architecture of the constituent molecules also exerts a profound influence. The length of methylene (B1212753) spacers in the PDI-mono(n-imz) molecules, for example, affects the flexibility and packing of the molecules, which in turn influences the crystallinity and thermal behavior of the self-assembled structures. This modularity, where the chemical structure of the co-assembling molecules can be systematically altered, provides a powerful strategy for tailoring the assembly pathways and, consequently, the properties of the final materials. This principle allows for the rational design of materials with desired optical and electronic properties.
Formation of Ordered Hierarchical Structures from this compound
The self-assembly of this compound, either by itself or in concert with other molecular components, gives rise to a diverse array of ordered hierarchical structures. These morphologies are a direct manifestation of the underlying principles of molecular recognition and interaction.
While many amphiphilic diacetylenes are known to form vesicular structures (hollow spheres) in aqueous environments, detailed research findings on the formation of vesicles from pure this compound are not extensively reported in the primary literature. However, bolaamphiphiles, which are molecules with hydrophilic groups at both ends of a hydrophobic chain, derived from DCDDA have been synthesized and studied. For instance, by attaching polar headgroups like L-aspartic acid or L-serine to one end of the DCDDA molecule, researchers have created amphiphiles that self-assemble in aqueous solutions. These assemblies, however, tend to form polymer ribbons rather than vesicles. The formation of hybrid vesicles containing other diacetylene monomers alongside DCDDA derivatives has been documented, suggesting that DCDDA can be a component in vesicular systems.
Lamellar, or sheet-like, structures are a prominent morphology in the self-assembly of this compound, particularly in co-assemblies. A significant example is the formation of "chessboard"-patterned lamellae when DCDDA is co-assembled with an imidazole-appended perylene diimide in a 2:1 molar ratio. These structures, confirmed by small-angle and wide-angle X-ray scattering (SAXS/WAXS), consist of well-defined, alternating layers of the constituent molecules. The formation of such highly ordered lamellar systems is crucial for applications where precise molecular arrangement is key, such as in organic electronics, as it facilitates efficient π-π stacking for charge transport.
| System | Morphology | Key Findings | Reference |
| 2:1 PDI-mono(n-imz)/DCDDA | Interconnected "chessboard"-patterned lamellae | Hierarchical semiconducting nanostructures with enhanced ionic conductivity upon doping compared to 1:1 systems. | |
| 1:1 PDI-mono(n-imz)/DCDDA | Lamellar structures | Stimuli-responsive platform. |
The self-assembly of this compound can also yield one-dimensional nanostructures, most notably nanofibers. The formation of these fibrous structures has been observed in systems where DCDDA is salified with arginine. Microscopic imaging has confirmed the fibrous nature of these assemblies. The generation of such nanofibers highlights the versatility of DCDDA in forming anisotropic nanostructures, which are of interest for applications in sensing and as templates for other nanomaterials. In other related systems, a morphological transition from polymer ribbons to nanofibers has been noted as a response to external stimuli like pH changes.
| System | Morphology | Characterization/Observation | Reference |
| This compound arginine salt | Fibrous structure | Observed via microscopic images. | N/A |
| Bolaamphiphilic DCDDA derivatives | Polymer ribbons to nanofibers | Morphological transformation induced by pH changes. |
Controlled Assembly in Drop-Cast Films
The drop-casting technique offers a straightforward and effective method for the controlled supramolecular self-assembly of this compound (DCDDA), leading to the formation of structured films with significant potential for advanced materials applications. This method typically involves dissolving DCDDA, often in conjunction with other molecules, in a suitable solvent, depositing the solution onto a substrate, and allowing the solvent to evaporate. The resulting film's morphology and properties are highly dependent on the composition and the intermolecular interactions that guide the assembly process.
A prominent area of research involves the co-assembly of DCDDA with functional molecules to create highly ordered, stimuli-responsive systems. researchgate.netmdpi.comnih.gov One notable example is the assembly of DCDDA with imidazole-appended perylene diimide (PDI-mono(n-imz)) molecules. mdpi.comnih.govsciprofiles.com In this system, the primary driving force for self-assembly is the hydrogen bonding between the carboxylic acid groups of DCDDA and the imidazole moieties of the PDI molecules. mdpi.comnih.gov The resulting supramolecular structures can be precisely controlled by adjusting the stoichiometric ratio of the components.
Solutions for these films are often prepared by dissolving the components, such as PDI-mono(n-imz) and DCDDA, in a 2:1 or 1:1 molar ratio in an anhydrous solvent like tetrahydrofuran (B95107) (THF). mdpi.comnih.gov The solution is then drop-cast onto a substrate, such as quartz, and allowed to dry at room temperature away from light. mdpi.com
Upon formation, the self-assembled DCDDA monomers within the drop-cast film are positioned in a favorable arrangement for topochemical polymerization. researchgate.net Exposure to UV radiation initiates a 1,4-addition reaction, converting the diacetylene monomers into conjugated polydiacetylene (PDA) chains. researchgate.netnih.gov This polymerization is often accompanied by a distinct color change, yielding the characteristic blue phase of PDA. researchgate.netnih.gov These blue-phase films can exhibit further thermoresponsive behavior, undergoing a transition to a red phase upon heating. researchgate.netnih.gov
The morphology of these co-assembled drop-cast films has been investigated using advanced characterization techniques. Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) have revealed well-defined, hierarchical semiconducting nanostructures. mdpi.comsciprofiles.comresearchgate.net Specifically, systems composed of DCDDA and PDI-mono(n-imz) have been shown to form interconnected, "chessboard"-patterned lamellar stacks. mdpi.comnih.govsciprofiles.com The thermal properties of these films, studied by Differential Scanning Calorimetry (DSC), are dependent on both the methylene spacer length (n=3, 4, or 6) in the PDI molecule and the application of stimuli like UV light and heat. mdpi.comnih.govsciprofiles.com
Another approach to controlling the assembly in drop-cast films involves embedding DCDDA within a matrix polymer. iyte.edu.tr This method has been used to create solvatochromic sensors for volatile organic compounds (VOCs). DCDDA and a matrix polymer are dissolved in a common solvent and drop-cast onto a cellulose (B213188) membrane. iyte.edu.tr After solvent evaporation, the DCDDA monomers are dispersed within the polymer matrix. Subsequent UV polymerization yields PDA embedded within a soft, gel-like framework that can interact with and respond to VOCs. iyte.edu.tr
The controlled assembly of DCDDA in drop-cast films is highly influenced by the selection of co-assembling molecules and matrix polymers. The tables below summarize key findings from studies on these systems.
Table 1: Composition and Preparation of DCDDA-Based Drop-Cast Films
| Co-assemblant/Matrix | Molar Ratio (Co-assemblant:DCDDA) | Solvent | Substrate | Resulting System |
|---|---|---|---|---|
| Imidazole-appended Perylene Diimide (PDI-mono(n-imz), n=3, 4, 6) | 1:1 and 2:1 | Tetrahydrofuran (THF) | Quartz | Supramolecular hydrogen-bonded structures mdpi.comnih.gov |
| Polyvinylpyrrolidone (PVP) | Not Applicable | Ethanol | Cellulose Membrane | PDA embedded in a polymer matrix for VOC sensing iyte.edu.tr |
| Polyethylene glycol (PEG) | Not Applicable | Ethanol | Cellulose Membrane | PDA embedded in a polymer matrix for VOC sensing iyte.edu.tr |
| Polyacrylic acid (PAA) | Not Applicable | Ethanol | Cellulose Membrane | PDA embedded in a polymer matrix for VOC sensing iyte.edu.tr |
Table 2: Structural and Thermal Properties of Drop-Cast Films
| System Composition | Characterization Technique | Key Finding | Reference |
|---|---|---|---|
| 2:1 PDI-mono(n-imz)/DCDDA | SAXS/WAXS | Formation of well-defined hierarchical nanostructures with "chessboard"-patterned lamellar stacking. | mdpi.comnih.govsciprofiles.comresearchgate.net |
| 2:1 PDI-mono(n-imz)/DCDDA | DSC | Thermal transitions show a dual dependence on the methylene spacer length (n) and stimuli (UV/heat). | mdpi.comnih.govsciprofiles.com |
| DCDDA and 2:1 PDI-mono(n-imz)/DCDDA | TGA | Thermal stability of DCDDA shows distinctive degradation after UV irradiation. PDI-PDA films are generally more thermally stable. | researchgate.net |
These findings demonstrate that drop-casting is a versatile technique for creating highly organized DCDDA-based films. By carefully selecting the molecular components and preparation conditions, it is possible to control the supramolecular architecture and tune the optical and thermal properties of the resulting materials for specific applications. mdpi.comiyte.edu.tr
Topochemical Polymerization of 10,12 Docosadiynedioic Acid Monomers
Mechanisms and Kinetics of Solid-State Polymerization of 10,12-Docosadiynedioic Acid
The conversion of this compound monomers into a polymer is a process dictated by the crystal lattice. The monomer units are pre-organized in the crystal, facilitating a 1,4-addition reaction with very little molecular movement. ulsu.ru This topochemical control ensures that a single crystal of the monomer transforms into a single crystal of the polymer. ulsu.ru
UV radiation is a frequently used method to initiate the polymerization of this compound. mdpi.comresearchgate.net The process begins when the diacetylene group absorbs a UV photon, creating an excited state that reacts with an adjacent monomer to form a diradical dimer. This dimer then propagates through the crystal lattice. europhysicsnews.org The polymerization follows a 1,4-addition pathway, creating a polymer backbone of alternating double and triple bonds. ulsu.ruresearchgate.net This reaction is highly directional, proceeding along a specific axis of the crystal. europhysicsnews.org The kinetics typically show an induction period, followed by an acceleration and then a saturation phase. scispace.com The efficiency of this photopolymerization is influenced by factors like UV wavelength and temperature. scispace.com
Heating a crystal of this compound can induce thermal polymerization. researchgate.net The underlying mechanism is thought to be similar to UV-induced polymerization, involving radical intermediates, but the initiation is triggered by thermal energy. ulsu.ru The rate of this reaction is strongly dependent on temperature. The kinetics of thermal polymerization can often be modeled using equations like the Avrami equation, which describes the nucleation and growth of the polymer phase within the monomer crystal.
The polymerization of this compound can also be started by radical initiators. For example, radicals produced from the breakdown of initiators can attack the diacetylene group, creating a radical species that propagates the polymerization chain. researchgate.netresearchgate.net While less common for solid-state polymerization than UV or thermal methods, this approach has been valuable for studying the fundamental mechanisms of diacetylene polymerization. researchgate.netichtj.waw.pl
The success of the topochemical polymerization of diacetylenes like this compound depends on strict geometric criteria. For the 1,4-addition polymerization to occur in the solid state, the monomer molecules must be packed in a specific arrangement within the crystal lattice. researchgate.netwikipedia.org The critical parameters, as established by researchers like Wegner and Baughman, are the translational distance between adjacent monomers and the angle of the diacetylene rod relative to the stacking axis. ulsu.rueurophysicsnews.org
For a highly reactive diacetylene, the ideal packing parameters are outlined below.
| Parameter | Description | Ideal Value for High Reactivity |
| d (stacking distance) | The repeat distance of monomer units along the direction of polymer chain growth. | ~4.9 Å to 5.0 Å researchgate.netwikipedia.org |
| γ (tilt angle) | The angle between the diacetylene rod and the stacking axis. | ~45° researchgate.netwikipedia.org |
| r (C1-C4' distance) | The distance between the first carbon of one monomer and the fourth carbon of the adjacent monomer. | ≤ 4.0 Å ulsu.ruresearchgate.net |
Deviations from these optimal values can drastically reduce or completely prevent solid-state polymerization. researchgate.net
Polydiacetylene (PDA) Formation from this compound Monomers
The polymerization of this compound leads to a polydiacetylene, a class of polymers recognized for their distinct electronic and optical characteristics. wikipedia.org The resulting polymer has a fully conjugated backbone, which is the source of its vibrant color. wikipedia.orgresearchgate.net
During the polymerization of this compound, the monomer crystal undergoes a gradual transformation into a polymer crystal. This change is visibly marked by a color shift from white or colorless to a deep blue or red, a characteristic feature of polydiacetylene formation. mdpi.comiyte.edu.tr This color arises from the creation of the extended π-conjugated system in the polymer's backbone. wikipedia.org
The polymerization process is homogeneous, with polymer chains growing statistically throughout the monomer crystal. ulsu.ru This creates a solid solution of the polymer within the monomer matrix, particularly at low to medium conversion levels. europhysicsnews.org The crystal's lattice parameters shift continuously as the monomer converts to polymer. The backbone of the resulting polydiacetylene typically adopts a planar, all-trans conformation, which is stabilized by the crystalline environment. iyte.edu.tr This conformation maximizes the π-orbital overlap along the backbone, giving rise to its characteristic electronic and optical properties. The polymer's structure consists of a repeating sequence of alternating ene-yne units. ulsu.ru
Relationship Between Monomer Packing and Polymerization Reactivity
The topochemical polymerization of this compound is a solid-state reaction fundamentally governed by the spatial arrangement of the monomer molecules within the crystal lattice. This relationship between monomer packing and reactivity is a cornerstone of topochemistry, where the crystal structure of the reactant dictates the stereochemistry and morphology of the resulting polymer. For diacetylene monomers, including this compound, successful polymerization is contingent upon specific geometric parameters of the crystal packing. researchgate.netosti.gov
The reactivity of diacetylene monomers is primarily dictated by the proximity and orientation of the conjugated diyne rods of adjacent molecules. Seminal work in the field has established a set of empirical rules, often referred to as the topochemical postulates, that define a reactive packing arrangement. researchgate.netosti.gov These geometric constraints are crucial for the 1,4-addition reaction to proceed, where the terminal carbon atom of one diacetylene unit bonds to the fourth carbon atom of a neighboring molecule, leading to the formation of a conjugated polymer backbone.
The key parameters governing the topochemical polymerization of diacetylenes are:
The center-to-center distance of adjacent diacetylene rods (d): This is the stacking distance of the monomers along the polymerization axis. For a reactive crystal, this distance should be approximately 4.9 Å. osti.gov
The angle between the diacetylene rod and the stacking axis (θ): This angle should be close to 45°. osti.gov
The distance between the reacting carbon atoms (C1 and C4') of adjacent monomers (r): This distance must be less than or equal to 4 Å to allow for bond formation. osti.gov
If the crystal structure of this compound conforms to these geometric criteria, it is considered to be in a reactive phase, and polymerization can be initiated. The resulting polymer chains will grow along a specific crystallographic direction, often leading to the formation of a single crystal of the polymer from a single crystal of the monomer. This process is highly stereospecific and results in a polymer with a regular, well-defined structure. researchgate.net
It is important to note that diacetylene compounds can exist in different polymorphic forms, with only some being reactive. The specific packing arrangement is influenced by factors such as the nature of the substituent groups. In the case of this compound, the terminal carboxylic acid groups play a significant role in directing the crystal packing through the formation of intermolecular hydrogen bonds. These hydrogen bond networks can help to pre-organize the diacetylene moieties into a reactive geometry. Current time information in Magadi, KE.
Factors Influencing Polymerization Efficiency and Yield
Initiation Methods:
UV Radiation: Ultraviolet (UV) irradiation is a common method to initiate the polymerization of diacetylenes. researchgate.net The energy from the UV light is absorbed by the monomer, leading to the formation of reactive radical species that initiate the chain reaction. researchgate.net The polymerization of self-assembled structures of this compound derivatives can be initiated with UV light at a wavelength of 254 nm. osti.gov The dose of UV radiation is a critical parameter, with higher doses generally leading to a higher degree of polymerization, although excessive radiation can also lead to polymer degradation. osti.gov
Thermal Annealing: Heating the monomer crystal can also provide the necessary energy to initiate polymerization. researchgate.net Thermal treatment of drop-cast films of this compound with other molecules has been shown to induce a thermoresponsive blue-to-red phase transformation, indicating changes in the polymer backbone. researchgate.net
Gamma Radiation: High-energy radiation, such as gamma rays, can also be used to induce polymerization. googleapis.com Gamma irradiation can create free radicals within the monomer crystal, initiating the polymerization process. This method can be advantageous as it can penetrate the entire volume of the monomer crystal, potentially leading to a more uniform polymerization. However, gamma rays can also cause chain scission and other degradation reactions in polymers, which can affect the molecular weight and properties of the resulting polydiacetylene.
Influence of Molecular and Supramolecular Structure:
Self-Assembly and Co-crystallization: The polymerization of this compound is often carried out in self-assembled systems, such as vesicles or when co-crystallized with other molecules. osti.govresearchgate.net For instance, the formation of supramolecular structures with imidazole-appended perylene (B46583) diimides through hydrogen bonding has been shown to facilitate the topochemical polymerization of this compound upon UV irradiation. researchgate.net The nature of the self-assembly can significantly impact the packing of the diacetylene monomers and, consequently, their reactivity.
Functionalization: Modification of the carboxylic acid end groups of this compound can influence its polymerization behavior. For example, coupling the diacid with other molecules can alter the crystal packing and affect the polymerization yield. In one instance, the coupling of this compound to a resin and subsequent reaction steps resulted in a moderate yield of the final functionalized monomer, with some unintended polymerization occurring during purification. osti.gov
Environmental Factors:
Solvent Effects: In cases where this compound is self-assembled from a solution prior to polymerization, the choice of solvent can influence the resulting morphology and, therefore, the polymerization efficiency.
Temperature: The temperature at which polymerization is carried out can affect the rate of reaction and the final polymer properties. For thermally initiated polymerization, a specific temperature range is required to overcome the activation energy barrier.
The following table summarizes some of the factors known to influence the polymerization of diacetylenes, which are applicable to this compound.
| Factor | Influence on Polymerization | Research Findings |
| Initiation Method | Determines the start of the polymerization process. | UV irradiation (e.g., 254 nm) is effective for initiating polymerization in self-assembled structures. osti.gov Thermal annealing can also induce polymerization and phase transitions. researchgate.net Gamma radiation is another potential initiation source. googleapis.com |
| Monomer Packing | Critical for reactivity; must adhere to specific geometric constraints. | A stacking distance of ~4.9 Å and a monomer orientation of ~45° are ideal for topochemical polymerization. osti.gov |
| Supramolecular Assembly | Can pre-organize monomers into a reactive arrangement. | Co-assembly with molecules like perylene diimides via hydrogen bonding facilitates polymerization. researchgate.net |
| Monomer Modification | Can alter packing and reactivity. | Coupling with other molecules can lead to functional polymers, though yields may be affected by side reactions and purification challenges. osti.gov |
Advanced Characterization Techniques for 10,12 Docosadiynedioic Acid Systems
Spectroscopic Analysis of Polydiacetylenes Derived from 10,12-Docosadiynedioic Acid
Spectroscopy offers a powerful lens through which to view the photophysical behaviors of polydiacetylenes (PDAs) derived from DCDA. Upon topochemical polymerization, typically induced by UV radiation, DCDA monomers transform into conjugated polymers that exhibit distinct chromic phases.
UV-Visible Spectroscopy for Chromic Transitions and Absorption Bands
UV-Visible spectroscopy is fundamental to observing the characteristic blue-to-red phase transition of polydiacetylenes. The unpolymerized DCDA monomer does not absorb in the visible region. However, following polymerization, the resulting PDA backbone gives rise to a blue-colored material. This "blue phase" is characterized by a strong absorption band with a maximum wavelength (λmax) of approximately 640 nm. iyte.edu.trgoogleapis.com This absorption is due to the extensive π-electron conjugation along the planar polymer backbone.
Upon exposure to external stimuli such as heat, solvents, or mechanical stress, the blue-phase PDA undergoes a conformational change. researchgate.net This leads to a less-ordered, non-planar "red phase." This transition is readily monitored by UV-Visible spectroscopy, which shows a decrease in the 640 nm peak and the concomitant appearance of a new absorption band at a shorter wavelength, typically around 540 nm. iyte.edu.trresearchgate.net This shift, known as a hypsochromic or blue shift, signifies a reduction in the effective conjugation length of the polymer backbone. In some systems involving DCDA, this blue-to-red transition has been shown to be irreversible, particularly with thermal treatment. researchgate.net
Table 1: UV-Visible Absorption Maxima for Polydiacetylene Phases
| Chromic Phase | Typical λmax (nm) | Conformation |
| Blue Phase | ~640 | Planar |
| Red Phase | ~540 | Non-planar |
Fluorescence Spectroscopy for Emissive Properties
The chromic transition of DCDA-based polydiacetylenes is also accompanied by a dramatic change in their fluorescent properties. The blue phase of PDA is generally considered to be non-emissive or very weakly fluorescent. researchgate.net However, the conformational twisting that leads to the red phase induces fluorescence. The red-phase PDA exhibits a distinct emission peak, often observed around 560 nm. iyte.edu.tr This "turn-on" fluorescence makes these materials highly valuable for sensing applications, as the appearance of emission provides a clear signal of the phase transition. researchgate.net The emissive properties are directly linked to the structural relaxation of the conjugated backbone in the red phase. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Interactions
FTIR spectroscopy is a crucial tool for probing the chemical structure and intermolecular interactions within DCDA assemblies, both before and after polymerization. A key focus of FTIR analysis is the carboxylic acid functional groups present at both ends of the DCDA molecule. The stretching vibration of the carbonyl group (C=O) is particularly informative. In pure DCDA, a characteristic peak for the hydrogen-bonded carbonyl C=O stretching vibration is observed at approximately 1694 cm⁻¹. researchgate.netresearchgate.net
When DCDA is part of a composite, for instance with zinc oxide (ZnO), changes in the FTIR spectrum reveal chemical interactions. The formation of a chelate between the carboxylic acid headgroups and the metal ions can be inferred from the decrease in the intensity of the C=O stretching line at 1694 cm⁻¹ and the appearance of new bands, such as an asymmetric COO⁻ stretching vibration around 1540 cm⁻¹. google.com In supramolecular systems where DCDA interacts with other molecules via hydrogen bonding, such as with imidazole-appended perylene (B46583) diimides, FTIR can show a disruption of the DCDA's own carboxylic acid dimerization, indicated by shifts in the C=O band. researchgate.net Other characteristic peaks include the asymmetric and symmetric stretching vibrations of the CH₂ groups in the alkyl chains, typically found around 2920 and 2847 cm⁻¹, respectively. researchgate.net
Table 2: Key FTIR Vibrational Bands for DCDA Systems
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~2920 | Asymmetric CH₂ stretching | Alkyl chain structure |
| ~2847 | Symmetric CH₂ stretching | Alkyl chain structure |
| ~1694 | Carbonyl (C=O) stretching | Carboxylic acid groups, hydrogen bonding |
| ~1540 | Asymmetric COO⁻ stretching | Chelation/interaction with metal ions |
Raman Spectroscopy for Conjugated Backbone Characterization
Raman spectroscopy is exceptionally sensitive to the vibrations of the conjugated backbone of polydiacetylenes, making it an ideal technique for characterizing the blue and red phases. The most prominent features in the Raman spectra of polymerized DCDA are the stretching modes of the carbon-carbon double (C=C) and triple (C≡C) bonds that form the polymer's ene-yne structure.
In the blue phase, these two intense lines are observed near 1450 cm⁻¹ and 2100 cm⁻¹, respectively. google.com Specifically, values around 1454 cm⁻¹ for the C=C stretch and 2084 cm⁻¹ for the C≡C stretch have been reported. googleapis.com Upon transition to the red phase, these peaks shift to higher frequencies, indicating a change in the electronic structure and bond strain within the backbone. The C=C stretching mode shifts to around 1514 cm⁻¹, and the C≡C stretching mode shifts to approximately 2120 cm⁻¹. researchgate.net These shifts provide a definitive signature of the chromic transition at the molecular level. In poly-DCDA/ZnO composites, a downshift in the C=C stretching frequency and an upshift in the C≡C frequency have been noted, likely due to the influence of the two carboxylic acid head groups. google.com
Table 3: Characteristic Raman Frequencies for Polydiacetylene Backbone
| Vibrational Mode | Blue Phase (cm⁻¹) | Red Phase (cm⁻¹) |
| C=C stretching | ~1450 | ~1514 |
| C≡C stretching | ~2100 | ~2120 |
Morphological and Structural Elucidation of this compound Assemblies
Understanding the performance of DCDA-based materials requires knowledge of their solid-state organization. X-ray scattering techniques are indispensable for revealing the hierarchical structures formed by these self-assembling molecules.
X-ray Scattering (SAXS and WAXS) for Hierarchical Structures
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are used in tandem to probe the structure of DCDA assemblies over different length scales. WAXS provides information on molecular-level packing (crystallinity), while SAXS reveals larger-scale ordering, such as the formation of lamellae or other mesophases.
In studies of supramolecular systems containing DCDA and perylene diimide derivatives, SAXS and WAXS have been used to identify well-defined, hierarchical semiconducting nanostructures. researchgate.netmdpi.com These studies have revealed complex morphologies, including interconnected "chessboard"-patterned lamellar stacking. researchgate.net A reported SAXS peak for one such system provided a calculated d-spacing of 35.3 Å, which was attributed to the interlamellar distance within the self-assembled structure. researchgate.net These techniques are crucial for correlating the molecular design of DCDA-based systems with their macroscopic morphology and, consequently, their functional properties.
Microscopy Techniques (e.g., AFM, TEM) for Nanostructure Visualization
Microscopy techniques are indispensable for visualizing the nanoscale architectures that this compound (DCDDA) and its derivatives form through self-assembly and polymerization.
Atomic Force Microscopy (AFM) is utilized to examine the surface morphology of films and composites containing DCDDA. For instance, AFM has been used to perform morphological characterization on polydiacetylene (PDA)/ZnO nanocomposite films, which can be prepared from DCDDA monomers. researchgate.net This technique provides detailed topographical information, revealing how the molecules arrange themselves on a substrate.
Transmission Electron Microscopy (TEM) allows for the direct visualization of self-assembled structures in solution. Bolaamphiphilic polydiacetylenes (BPDAs) derived from DCDDA have been shown to form polymer ribbons. osti.gov TEM imaging is crucial for confirming the formation and morphology of these nanostructures, such as fibers and ribbons, which result from the supramolecular aggregation of the monomers prior to and after polymerization. osti.govresearchgate.net For example, TEM has been used to analyze the supramolecular aggregates of DCDDA-derived bolaamphiphiles, confirming the presence of polymer ribbons. osti.gov
Thermal Analysis of this compound Polymerization and Transitions
Thermal analysis techniques are critical for understanding the polymerization behavior, phase transitions, and stability of DCDDA and the resulting polydiacetylene (PDA).
Differential Scanning Calorimetry (DSC) is a powerful tool for studying the thermal transitions of DCDDA. researchgate.netmdpi.com It measures the heat flow associated with phase changes as a function of temperature, providing data on melting points, polymerization exotherms, and the characteristic chromatic transitions of the resulting polymer. nih.govacs.org
The DCDDA monomer exhibits a sharp melting transition (Tm), which has been identified by DSC. researchgate.netresearchgate.net Upon polymerization, typically initiated by UV radiation, the resulting blue-phase polydiacetylene undergoes a thermoresponsive blue-to-red phase transformation when heated. researchgate.netmdpi.com DSC can precisely measure the temperatures of these chromatic transitions. acs.org In some systems, further heating can induce a red-to-yellow transition. acs.org
The thermal properties are highly dependent on the molecular environment. In supramolecular systems where DCDDA is complexed with other molecules, such as imidazole-appended perylene diimides, the thermal transitions are significantly altered. researchgate.netmdpi.com DSC studies have revealed that both the spacer length in the complexing molecule and the exposure to stimuli like UV light and heat influence these phase transformations. researchgate.netmdpi.com
The table below summarizes the chromatic transition temperatures for polymerized DCDDA as determined by DSC analysis.
| Material | Transition | Temperature (°C) | Reference |
|---|---|---|---|
| Poly(DCDDA) | Blue-to-Red (TBR) | 108 ± 2 | acs.org |
| Poly(DCDDA) | Red-to-Yellow (TRY) | 209 ± 9 | acs.org |
Thermogravimetric Analysis (TGA) is employed to determine the thermal stability and decomposition profile of DCDDA and its polymers. mdpi.comyoutube.com The technique measures the change in mass of a sample as a function of temperature, indicating at what point the material begins to degrade. youtube.com
TGA has been used to analyze the thermal properties of drop-cast films of DCDDA both before and after UV irradiation. researchgate.net Studies show that after UV exposure, which induces polymerization, the thermal stability of DCDDA exhibits a distinct degradation behavior, potentially due to the formation of a highly crosslinked network. researchgate.net
Furthermore, when DCDDA is complexed with other molecules like PDI-mono(n-imz), the decomposition temperatures (Td) have been observed to decrease compared to pure DCDDA. mdpi.com This indicates that the formation of supramolecular structures can alter the inherent thermal stability of the diacetylene monomer. mdpi.com
The table below outlines key findings from TGA studies on DCDDA systems.
| System | Analysis Method | Key Finding | Reference |
|---|---|---|---|
| DCDDA vs. PDI-mono(n-imz)/DCDDA Complex | TGA | Decomposition temperatures decreased in the complex compared to pure DCDDA. | mdpi.com |
| DCDDA Film (Before vs. After UV Irradiation) | TGA | A distinctive degradation behavior was observed after UV irradiation, suggesting crosslinking. | researchgate.net |
Electrophoretic and Zeta Potential Measurements
Electrophoretic and zeta potential measurements provide insight into the surface charge and stability of DCDDA-based assemblies, such as vesicles, in aqueous media. These properties are crucial for applications involving interactions at interfaces or requiring stable colloidal dispersions.
Zeta potential measurements have been performed on vesicles derived from this compound (DCDDA). rsc.org This technique measures the magnitude of the electrostatic potential at the shear plane of a particle in a liquid, which is a key indicator of the stability of the colloidal system. A high absolute zeta potential value suggests strong electrostatic repulsion between particles, leading to a more stable dispersion. rsc.org
These measurements are relevant to the electrophoretic behavior of the vesicles. For example, the deposition of vesicles derived from DCDDA and its derivatives onto working electrodes has been studied, demonstrating that the surface charge dictates their movement and assembly in an electric field. rsc.org
Computational and Theoretical Investigations of 10,12 Docosadiynedioic Acid Systems
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic structure and predicting the properties of 10,12-docosadiynedioic acid. While specific, in-depth quantum chemical studies on this particular molecule are not extensively documented in publicly available literature, its fundamental properties have been computed and are available in databases such as PubChem.
These calculations provide valuable data on the molecule's geometry, orbital energies, and electrostatic potential. The presence of the conjugated diacetylene core is a key feature, giving rise to unique electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are localized around this diyne rod, which is crucial for its reactivity and optical characteristics upon polymerization.
Computed Molecular Properties of this compound
| Property | Value |
| Molecular Formula | C22H34O4 |
| Molecular Weight | 362.5 g/mol |
| Exact Mass | 362.24570956 Da |
| XLogP3-AA | 6.7 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 19 |
| Tautomer Count | 9 |
| Covalently-Bonded Unit Count | 1 |
This data is computationally derived and sourced from PubChem. nih.gov
Molecular Dynamics Simulations of Self-Assembly Processes
These simulations can model the formation of Langmuir monolayers at the air-water interface and the subsequent arrangement into more complex assemblies. For instance, MD simulations can help understand the phase behavior of these molecules, predicting how they will pack and orient themselves under different conditions of surface pressure and temperature. This is crucial for creating well-ordered monomer layers, a prerequisite for effective topochemical polymerization.
Studies on diacetylene-containing peptide amphiphiles also highlight the utility of MD simulations in understanding their self-assembly into fibrous nanostructures in aqueous solutions. acs.orgresearchgate.netnih.gov These simulations can reveal the critical role of intermolecular interactions, such as hydrogen bonding and van der Waals forces, in driving the formation of these supramolecular structures.
Theoretical Modeling of Polymerization Kinetics and Mechanisms
The solid-state polymerization of diacetylenes like this compound is a topochemical reaction, meaning the reactivity is controlled by the crystal lattice of the monomer. ulsu.ru Theoretical models have been developed to describe the kinetics of this process.
One such approach is the "molecular-mechanical" model, which considers the energy barriers associated with the molecular translations and rotations necessary for the polymerization reaction to occur within the crystal. aip.org This model can successfully describe the dependence of the activation energy on the chain length of the growing polymer, as well as on temperature and the degree of conversion. aip.org
The kinetics of diacetylene polymerization often exhibit a sigmoidal shape, characterized by an induction period followed by a rapid acceleration of the reaction rate. Theoretical models attribute this to the strain induced in the monomer lattice by the growing polymer chains. ulsu.ru These models can be used to calculate time-conversion curves that can be compared with experimental data from techniques like FT-Raman spectroscopy. acs.org
Prediction of Spectroscopic Responses and Chromic Behavior
Theoretical and computational methods are essential for predicting and interpreting the spectroscopic properties of polydiacetylenes, which are known for their distinct chromic behaviors. The intense color of these polymers arises from the highly conjugated π-electron system of the polymer backbone.
Computational models can be used to predict the absorption and emission spectra of these materials. For instance, theoretical calculations combined with spectroscopic techniques like NMR and Raman spectroscopy have been used to understand the structural changes that occur during the blue-to-red color transition. rsc.org This transition is often associated with a change in the planarity of the polymer backbone and the conformation of the side chains in response to external stimuli such as heat or pH. rsc.org
Furthermore, theoretical models have been developed to predict the nonlinear optical properties of polydiacetylenes. nitech.ac.jp These models are crucial for designing and developing new materials for applications in photonics and optoelectronics. Hyperspectral microscopy, a technique that can map the spatial distribution of different structures within a single crystal, can be combined with theoretical analysis to gain a deeper understanding of the structural origins of the observed chromic responses. rsc.org
Applications of 10,12 Docosadiynedioic Acid in Advanced Materials Science
Stimuli-Responsive Chromogenic and Fluorogenic Materials Based on 10,12-Docosadiynedioic Acid Polydiacetylenes
Polydiacetylenes derived from this compound undergo distinct color and fluorescence changes in response to a variety of external triggers. This responsive behavior is attributed to conformational changes in the polymer backbone, which alter the effective conjugation length of the π-electron system.
Development of Thermochromic Systems
The thermochromic properties of polydiacetylenes are among their most studied characteristics. While the specific thermochromic behavior of pure poly(this compound) is not extensively detailed in available research, studies on its derivatives have demonstrated clear temperature-induced color transitions. These derivatives are synthesized by modifying the carboxylic acid end groups, which allows for the fine-tuning of their thermal response.
For instance, diamide and diester derivatives of poly(this compound) exhibit notable thermochromism. The transition temperatures can be systematically altered by changing the length and chemical nature of the substituent groups attached to the diacid. This tunability is crucial for designing thermochromic materials for specific applications, such as temperature indicators and thermal sensors.
| Derivative Type | Substituent | Color Transition Temperature (°C) |
| Diamide | n-pentyl | 145 |
| Diamide | n-hexyl | 130 |
| Diester | Ethylene glycol methyl ether (EGME) | 2 |
| Diester | Diethylene glycol methyl ether (DGME) | -10 |
| Diester | Triethylene glycol methyl ether (TGME) | -16 |
Solvatochromic Responses and Sensing Mechanisms
The color of polydiacetylene materials can also be sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. The interaction between the solvent and the side chains of the PDA polymer can induce conformational changes in the backbone, leading to a visible color change. This property is particularly useful for developing sensors that can detect and differentiate between various organic solvents.
The solvatochromic response of this compound-based polydiacetylenes is driven by the perturbation of the polymer's side chains by solvent molecules. The extent of this perturbation, and thus the degree of color change, depends on factors such as solvent polarity, size, and chemical nature. This differential response forms the basis for creating "artificial nose" or "electronic tongue" systems capable of identifying a wide range of volatile organic compounds and other analytes.
Design of Multi-Responsive Platforms
Building upon their individual responsive properties, polydiacetylenes derived from this compound can be integrated into multi-responsive platforms. These materials are designed to respond to multiple stimuli, such as temperature, solvent vapor, and pH, either independently or in a coupled manner. The design of such systems often involves the incorporation of other functional molecules or materials alongside the polydiacetylene.
For example, by embedding polydiacetylenes within a responsive polymer matrix, a synergistic system can be created where the matrix responds to one stimulus, which in turn triggers a response in the polydiacetylene. This hierarchical response mechanism allows for the development of more complex and "intelligent" materials with programmable behaviors. The bifunctional nature of this compound, with its two carboxylic acid groups, provides ample opportunity for chemical modification and integration into such multi-responsive systems.
Chemical and Environmental Sensing Platforms Utilizing this compound
The sensitivity of this compound-based polydiacetylenes to their local environment makes them excellent candidates for the development of chemical and environmental sensors. These sensors are typically fabricated as thin films, vesicles, or composites and offer the advantage of a direct, visual readout.
Volatile Organic Compound (VOC) Detection
A significant application of this compound is in the creation of sensors for volatile organic compounds (VOCs). One innovative approach involves the development of a polydiacetylene-aerogel hybrid material. researchgate.net In this system, the this compound monomer is polymerized within the highly porous structure of a silica aerogel. researchgate.net
The resulting PDA-aerogel powder exhibits dramatic and rapid color changes upon exposure to different VOCs. researchgate.net The high surface area of the aerogel facilitates the infiltration of VOC molecules, allowing them to interact with the embedded polydiacetylene chains. researchgate.net This interaction perturbs the polymer backbone, leading to a distinct blue-to-red color transition, as well as a change in fluorescence. researchgate.net By using an array of such sensors with slightly different compositions, it is possible to generate a unique colorimetric "fingerprint" for various VOCs, enabling their identification. researchgate.net
Detection of Specific Metal Ions (e.g., Silver Ions)
While the direct application of this compound for the specific detection of silver ions is not prominently documented in the reviewed literature, the broader class of polydiacetylenes has been extensively explored for metal ion sensing. The general principle involves functionalizing the diacetylene monomer with a ligand that has a specific affinity for the target metal ion. Upon binding of the metal ion to the ligand on the polymerized PDA surface, the resulting steric or electronic perturbation triggers a chromogenic or fluorogenic response.
Given the presence of two carboxylic acid groups, this compound offers a versatile scaffold for the attachment of various ion-specific ligands. Future research may focus on modifying this diacid with chelating agents that exhibit high selectivity for silver ions, thereby enabling the development of colorimetric sensors for environmental monitoring, industrial process control, and biomedical diagnostics.
High-Temperature Sensing Applications
Polymers derived from this compound, a type of polydiacetylene (PDA), exhibit thermochromic properties, which allow them to change color in response to temperature variations. This characteristic is foundational to their potential use in high-temperature sensing applications. The color transition in PDAs is a result of conformational changes in the polymer backbone, which is composed of alternating ene-yne bonds. When subjected to thermal stimuli, the conjugated backbone can be perturbed, leading to a shift in its absorption spectrum and a visible color change.
The process typically involves a transition from a blue phase to a red phase upon heating. This thermochromism is attributed to the thermally induced disorder of the side chains, which affects the planarity of the conjugated backbone and reduces the effective conjugation length. While many PDAs exhibit this behavior, the specific transition temperatures and the reversibility of the color change are dependent on the molecular structure of the diacetylene monomer and the organization of the resulting polymer assembly.
Research into the thermochromic behavior of various PDAs provides insight into how materials derived from this compound could be engineered for high-temperature sensing. The dicarboxylic acid functional groups of this compound allow for the formation of organized assemblies, such as vesicles and films, through hydrogen bonding and other intermolecular interactions. The stability and thermal response of these structures are critical for their application as temperature sensors. For instance, the melting point of poly(TCDA-Na+), a sodium salt derivative of a similar diacetylene, was found to be significantly higher than the pure polymer, indicating that molecular interactions can be tailored to modify the thermal properties.
The table below summarizes the thermochromic properties of a representative polydiacetylene, which illustrates the principles applicable to sensors based on this compound.
| Property | Description |
| Initial Color (Low Temperature) | Blue |
| Final Color (High Temperature) | Red |
| Transition Mechanism | Conformational changes in the ene-yne backbone induced by thermal energy. |
| Controlling Factors | Molecular structure of the monomer, side-chain interactions, and morphology of the polymer assembly. |
While the primary research has often focused on other diacetylene monomers, the fundamental principles of thermochromism in PDAs suggest that this compound-based materials could be developed into robust high-temperature sensors. Further research would be needed to optimize the material's properties for specific high-temperature ranges and to ensure the stability and reliability of the sensor's response.
Biomedical and Biosensing Applications of this compound Derivatives
Polydiacetylene-Based Biosensors for Biological Analytes (e.g., Bacteria, Proteins)
Derivatives of this compound are utilized in the fabrication of polydiacetylene (PDA)-based biosensors for the detection of a variety of biological analytes, including bacteria and proteins. nih.gov These sensors operate on the principle of a colorimetric and/or fluorometric response triggered by the interaction between the analyte and the functionalized PDA surface. The unique optical properties of PDAs, characterized by a visible color change from blue to red and the emergence of red fluorescence upon perturbation of their conjugated backbone, make them excellent candidates for label-free detection systems. researchgate.net
The general approach involves the self-assembly of diacetylene monomers, such as derivatives of this compound, into organized structures like vesicles (liposomes) or films. These structures are then polymerized, typically using UV irradiation, to form the blue-phase PDA. The surface of these PDA assemblies is functionalized with biorecognition elements that have a specific affinity for the target analyte. For instance, antibodies, aptamers, or peptides can be incorporated to target specific proteins, while molecules that interact with bacterial cell walls can be used for bacteria detection.
When the target analyte binds to the recognition element on the PDA surface, it induces a mechanical stress on the polymer backbone. This stress disrupts the π-conjugated system, leading to the characteristic blue-to-red color transition and the activation of fluorescence. nih.gov This optical response can be detected visually or with spectroscopic techniques, allowing for the qualitative and quantitative detection of the analyte.
The table below outlines the components and principles of a typical PDA-based biosensor for biological analytes.
| Component | Function |
| Diacetylene Monomer | Forms the self-assembled structure and the conjugated polymer backbone (e.g., this compound derivative). |
| Biorecognition Element | Provides specificity by binding to the target analyte (e.g., antibody, aptamer). |
| PDA Assembly | Acts as the signal transducer, changing color and/or fluorescing upon analyte binding. |
| Analyte | The target molecule or organism to be detected (e.g., a specific protein or bacterium). |
Research has demonstrated the high sensitivity of PDA-based biosensors. For example, by modifying the head groups of diacetylene monomers with specific functionalities, sensors capable of detecting various biomolecules have been developed. nih.gov The versatility of this platform allows for the creation of tailored sensors for a wide range of biomedical and environmental applications. nih.gov
Integration into Wearable Biosensing Devices
The unique properties of polydiacetylenes derived from monomers like this compound make them suitable for integration into wearable biosensing devices. These materials can be incorporated into flexible substrates, such as polymers or paper, to create sensors that can be worn on the skin to monitor physiological parameters or environmental exposures. The colorimetric response of PDAs provides a straightforward visual readout, which is ideal for user-friendly, point-of-care, and wearable applications where complex instrumentation is not feasible.
One approach to creating wearable PDA-based sensors is to embed PDA vesicles or films into a supportive matrix. For example, PDA-containing hydrogels or electrospun nanofibers can be fabricated into patches or wristbands. These wearable sensors can be designed to respond to various stimuli, including changes in temperature, pH, or the presence of specific biomolecules in sweat.
The development of sprayable diacetylene-based sensor formulations represents a significant advancement for wearable technology. mdpi.com These formulations can be applied as thin coatings onto textiles, allowing for the creation of smart fabrics that can detect exposure to radiation or chemical analytes. The incorporation of polymers like polymethyl methacrylate (PMMA) into these formulations has been shown to improve their wear resistance and stability, which is crucial for practical wearable applications. mdpi.com
The table below summarizes the key features and potential applications of this compound-based PDAs in wearable biosensors.
| Feature | Advantage for Wearable Devices | Potential Applications |
| Visual Colorimetric Response | Simple, power-free readout. | Monitoring exposure to UV radiation or harmful chemicals. |
| Flexibility | Can be incorporated into flexible and conformal substrates. | Smart bandages that detect infection markers. |
| Sensitivity | Capable of detecting low concentrations of analytes. | Non-invasive monitoring of biomarkers in sweat. |
The integration of PDA-based sensors into wearable devices holds promise for personalized healthcare, environmental monitoring, and occupational safety. Further research is focused on enhancing the selectivity, stability, and quantitative capabilities of these wearable sensors.
Biomimetic Applications
Polydiacetylene vesicles, which can be formed from this compound and its derivatives, are widely used in biomimetic applications, particularly in the development of sensors that mimic biological membranes. semanticscholar.org These vesicles, also known as liposomes, are self-assembled spherical structures composed of a lipid bilayer that encloses an aqueous core. By incorporating diacetylene monomers into the lipid bilayer, a responsive material that mimics the behavior of cell membranes can be created.
These biomimetic PDA vesicles serve as platforms for studying membrane-associated processes and for detecting analytes that interact with cell surfaces. For example, they can be used to screen for the activity of antimicrobial peptides or to detect the presence of pore-forming toxins. semanticscholar.org The principle of detection is similar to other PDA-based sensors: the interaction of an analyte with the vesicle surface causes a mechanical strain on the PDA backbone, leading to a blue-to-red color change.
The versatility of these biomimetic systems allows for the incorporation of various recognition elements into the vesicle membrane to target specific biological interactions. For instance, by including glycolipids or specific receptors in the bilayer, sensors that mimic cell-virus or cell-protein interactions can be developed. This approach has been successfully used to create colorimetric sensors for influenza virus and other pathogens.
The table below details the components of a biomimetic PDA vesicle and their biological counterparts.
| Biomimetic Component | Biological Counterpart | Function in Sensing |
| Diacetylene Bilayer | Cell Membrane | Provides the structural framework and the responsive signaling element. |
| Functional Head Groups | Cell Surface Receptors | Mediate specific interactions with target analytes. |
| Aqueous Core | Cytoplasm | Can encapsulate molecules for release-based sensing assays. |
The use of this compound and related monomers in creating these biomimetic structures offers a powerful tool for diagnostics, drug discovery, and fundamental biological research.
Advanced Optoelectronic and Semiconducting Materials from this compound
Fabrication of Conductive Polydiacetylene Systems
Polydiacetylenes (PDAs) derived from this compound are a class of conjugated polymers that exhibit semiconducting properties, making them of interest for applications in optoelectronics. The electrical conductivity of PDAs arises from the delocalized π-electrons along their ene-yne backbone. The fabrication of conductive systems from this compound typically involves the controlled self-assembly of the monomer followed by topochemical polymerization.
One method for creating conductive PDA structures is the fabrication of nanowires. For instance, polydiacetylene nanowires composed of this compound have been fabricated using a solution reprecipitation method. These nanowires can exhibit changes in their optical and electronic properties in response to external stimuli, such as changes in pH.
The conductivity of PDA materials is influenced by the degree of polymerization and the structural order of the polymer chains. Research on similar diacetylene monomers has shown that the electrical conductance of PDA films can be modulated by controlling the UV irradiation dose during polymerization. unige.ch It has been observed that the "blue" phase of PDA is more conductive than the "red" phase, indicating a strong correlation between the polymer's conformation and its electrical properties. unige.ch
The table below summarizes the electrical properties of a representative polydiacetylene system, which are indicative of the potential characteristics of materials derived from this compound.
| Property | Value/Description |
| Conductivity | Varies with polymerization conditions and polymer phase. |
| Minimum Resistance | Can be optimized by controlling the UV dose during polymerization. unige.ch |
| More Conductive Phase | Blue Phase. unige.ch |
| Less Conductive Phase | Red Phase. unige.ch |
The ability to fabricate ordered, conductive structures like nanowires from this compound opens up possibilities for their use in electronic devices, such as sensors and transistors. The stimuli-responsive nature of their conductivity also makes them attractive for applications in smart materials and molecular electronics.
Applications in Energy Storage and Conversion (e.g., Fuel Cells, Batteries)
Research into advanced materials has identified the potential of polymers derived from this compound for energy applications. Supramolecular self-assembly platforms have been designed using this compound in combination with other organic molecules, such as imidazole-appended perylene (B46583) diimides. researchgate.net These materials form well-defined hierarchical semiconducting nanostructures. researchgate.net
The composition and architecture of these assemblies are crucial for creating interconnected ionic domains, which facilitate ion transport. researchgate.net By doping these materials with ionic liquids, enhanced ionic conductivity has been demonstrated. researchgate.net These properties are critical for the performance of components in energy storage and conversion devices. The rational design of such semiconducting polymers is considered to have significant implications for future advancements in fuel cells, batteries, and mixed ionic-electronic conductors. researchgate.net
Development of Ion-Exchange Membranes
The same class of semiconducting polymers synthesized using this compound shows promise for the development of ion-exchange membranes. researchgate.net These membranes are essential components in various electrochemical technologies, including fuel cells and water purification systems, where they selectively transport ions. The performance of an ion-exchange membrane is heavily dependent on its ionic conductivity and the connectivity of its ionic domains. researchgate.net Studies on self-assembled materials incorporating this compound reveal that modifying the composition and molecular architecture can effectively tune these properties. researchgate.net This tunability is a key factor in designing next-generation, high-performance ion-exchange membranes for energy applications. researchgate.net
Nanotechnology and Nanomaterials Applications of this compound
The polymerization of this compound into polydiacetylene (PDA) is a cornerstone of its application in nanotechnology. The resulting polymer is a smart material that can be integrated into various nanoscale systems to act as a sensor or responsive component.
Formation of Polydiacetylene/ZnO Nanocomposites
This compound is used as a monomer for the synthesis of Polydiacetylene/Zinc Oxide (PDA/ZnO) nanocomposites, which are materials with significant potential in sensing technologies. chula.ac.thresearchgate.netgoogle.com The formation process involves the self-assembly of the diacetylene monomer onto the surface of ZnO nanoparticles, which act as nano-substrates. chula.ac.thresearchgate.netthaiscience.info Subsequent photopolymerization with UV light yields PDA/ZnO nanocomposites, often with a core-shell structure. chula.ac.thresearchgate.net
A strong interfacial interaction occurs between the carboxylic acid head groups of the polymer and the active groups on the ZnO surface. chula.ac.thresearchgate.net This interaction promotes a more ordered chain arrangement and reduces the segmental dynamics of the PDA, which in turn significantly alters the material's colorimetric response to external stimuli compared to pure PDA vesicles. chula.ac.thresearchgate.net For instance, while pure PDA vesicles change color from blue to red at a pH of approximately 7.4-8, the PDA/ZnO nanocomposite exhibits a similar transition at a much higher pH, around 12.6-13.28. chula.ac.thresearchgate.netthaiscience.info This demonstrates enhanced stability and a tailored response, making these nanocomposites effective as chromatic chemical sensing agents. google.com
Table 1: Comparison of pH-Induced Colorimetric Response
| Material | Stimulus | Initial Color | Final Color | Transition pH |
| Pure Poly(PCDA) Vesicles | Increasing pH | Blue | Red | ~7.41 - 8 chula.ac.ththaiscience.info |
| Poly(PCDA)/ZnO Nanocomposite | Increasing pH | Blue | Purple | ~12.6 - 13.28 chula.ac.thresearchgate.netthaiscience.info |
Utilization in Nanoscale Patterning and Imaging (e.g., Latent Fingerprint Analysis)
Polydiacetylenes derived from long-chain diacetylene monomers provide a novel method for the visualization of latent fingerprints, a key technique in forensic science. nih.govacs.orgresearchgate.net The method utilizes a magnetically responsive diacetylene powder, which can be applied to a surface. nih.govacs.orgresearchgate.net
The working principle relies on the favorable hydrophobic interactions between the long alkyl chains of the diacetylene monomer and the lipid-rich sebaceous residues present in latent fingermarks. nih.govacs.orgresearchgate.net When the powder is applied, it selectively adheres to the ridge patterns of the fingerprint. Following application, the surface is irradiated with UV light, which polymerizes the diacetylene in situ, generating a distinct blue-colored PDA image of the fingerprint. nih.govacs.orgresearchgate.net
For enhanced contrast and imaging on various colored surfaces, the developed print can be gently heated. This heat treatment causes a characteristic blue-to-red color transition and can also induce fluorescence, making the fingerprint pattern more clearly visible. nih.govacs.orgresearchgate.net This multi-stage visualization—from the initial monomer, to the blue PDA, to the red and fluorescent PDA—provides a versatile and efficient tool for nanoscale imaging in forensic analysis. acs.org
Future Research Directions and Outlook for 10,12 Docosadiynedioic Acid in Materials Science
Emerging Trends in Synthetic Strategies and Advanced Functionalization
The future development of materials derived from 10,12-docosadiynedioic acid hinges on innovative synthetic approaches that allow for precise control over its chemical structure and functionality. Current research is moving beyond simple polymerization to explore advanced functionalization strategies that impart specific properties to the resulting materials.
One promising trend is the use of solid-phase synthesis, where one of the carboxylic acid groups is anchored to a resin. This approach allows for the selective modification of the other carboxylic acid group with various functional moieties, such as amino acids, to create asymmetric bolaamphiphiles. osti.gov For example, L-aspartic acid, L-lysine, and L-serine have been successfully coupled to one end of this compound, yielding bolaamphiphiles with tailored charge and hydrogen-bonding capabilities. osti.gov This method provides a high degree of control and can lead to higher yields compared to solution-phase synthesis. osti.gov
Future synthetic strategies are likely to focus on creating even more complex and multifunctional derivatives. This could involve the incorporation of photo-switchable groups, such as azobenzenes, or moieties that can coordinate with metal ions for catalytic applications. The development of "click chemistry" reactions tailored for diacetylene dicarboxylic acids could also streamline the synthesis of a wide range of functional materials. Furthermore, the synthesis of hybrid materials, where this compound is covalently linked to other polymers or inorganic nanoparticles, is an area ripe for exploration. For instance, the amidation reaction between 1,10-phenanthrolin-5-amine and this compound has been used to create a building block for ultrastrong graphene films. chinesechemsoc.org
Novel Supramolecular Architectures and Enhanced Self-Assembly Control
The ability of this compound to self-assemble into well-defined nanostructures is a key driver of its potential in materials science. As a bolaamphiphile, it can form a variety of hierarchical structures in aqueous solutions, including vesicles, nanofibers, and nanotubes. wikipedia.org The future in this area lies in gaining more precise control over these self-assembly processes to create novel and complex supramolecular architectures.
The self-assembly of bolaamphiphiles is highly dependent on factors such as pH, temperature, and the presence of counterions. googleapis.com For instance, bolaamphiphiles with L-glutamic acid headgroups have been shown to form hydrogels composed of nanofibers at low pH, while forming vesicles at high pH. googleapis.com This pH-responsiveness offers a powerful tool for controlling the morphology of the resulting nanostructures.
Future research will likely explore more sophisticated methods for controlling self-assembly. This could include the use of external stimuli, such as light or magnetic fields, to direct the assembly process in real-time. The co-assembly of this compound with other molecules, such as surfactants or block copolymers, could lead to the formation of hybrid nanostructures with combined functionalities. For example, the co-assembly of an imidazole-appended perylene (B46583) diimide with this compound has been shown to form lamellar structures that can be photopolymerized into thermoresponsive materials. sciprofiles.com The ultimate goal is to achieve programmable self-assembly, where the final architecture of the material can be precisely dictated by the molecular design and the assembly conditions.
Expansion of Sensing Modalities and Integration into Complex Systems
Polymers derived from this compound exhibit chromic properties, changing color in response to external stimuli such as heat, light, and chemical exposure. wikipedia.org This makes them excellent candidates for the development of sensors. While colorimetric sensing is well-established, future research is focused on expanding the sensing modalities and integrating these sensors into more complex systems.
One key trend is the development of multi-modal sensors that provide more than one type of signal. For example, the transition from the blue to the red phase in polydiacetylenes is often accompanied by the emergence of fluorescence, allowing for both colorimetric and fluorometric detection. googleapis.com This dual-signal response can improve the accuracy and reliability of the sensor.
The integration of this compound-based sensors into practical devices is another major area of development. This includes their incorporation into wearable devices for monitoring exposure to volatile organic compounds (VOCs). mdpi.comnih.gov In such devices, an array of different polydiacetylenes, including that derived from this compound, can be used to generate a unique colorimetric "fingerprint" for different analytes. mdpi.com Future work will likely involve the integration of these sensors with microfluidic devices for point-of-care diagnostics and their use in "smart" packaging to monitor food spoilage. The development of nanocomposites, such as those combining polydiacetylenes with zinc oxide (ZnO), has also been shown to enhance their sensing capabilities for organic liquids. justia.comgoogle.com
Development of High-Performance Energy and Optoelectronic Devices
While the primary focus of research on this compound has been on its sensing applications, its conjugated polymer backbone suggests potential for use in energy and optoelectronic devices. The highly ordered structures that can be formed through self-assembly are advantageous for charge transport, a critical property for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Future research in this area will need to overcome several challenges. The inherent insolubility of the polymerized material can make device fabrication difficult. Therefore, the development of processing techniques that allow for the creation of thin, uniform films is crucial. This could involve techniques like initiated chemical vapor deposition (iCVD) to deposit and functionalize polymer films on various substrates. googleapis.com
A key research direction will be the synthesis of derivatives of this compound that are specifically designed for electronic applications. This could involve attaching electron-donating or electron-accepting groups to the molecule to tune its electronic properties. The incorporation of the polydiacetylene derived from this compound into composite materials, for example with graphene, has been shown to produce ultrastrong films, and the electronic properties of such composites are an area for future investigation. chinesechemsoc.org While still in its early stages, the exploration of this compound-based materials for energy and optoelectronics holds the promise of developing novel, high-performance devices.
Computational and Data-Driven Design for Next-Generation Materials
The vast chemical space of possible derivatives of this compound and the complex interplay of factors that govern their self-assembly make experimental exploration a time-consuming process. Computational modeling and data-driven approaches are emerging as powerful tools to accelerate the design and discovery of new materials based on this versatile molecule.
Molecular dynamics (MD) simulations can provide insights into the self-assembly process at the atomic level, helping researchers to understand how changes in molecular structure affect the formation of different supramolecular architectures. researchgate.net Density functional theory (DFT) calculations can be used to predict the electronic and optical properties of new polydiacetylene derivatives, guiding the synthesis of materials with desired characteristics for sensing or electronic applications. google.com
Q & A
Q. How does this compound function in polydiacetylene (PDA)-based sensor arrays, and what experimental parameters optimize its responsiveness?
- The compound’s diacetylene backbone undergoes UV-induced polymerization to form PDAs, enabling colorimetric responses to environmental stimuli (e.g., pH, surfactants). Optimization involves tuning the amphiphilic balance by adjusting alkyl chain length and carboxyl group positioning. Pre-polymerization pH and temperature control are critical for achieving uniform vesicle formation .
Q. What contradictions exist in reported applications of this compound as a biomarker in metabolomic studies?
- While it has been identified as a marker compound for black Maca ecotypes, discrepancies arise in its specificity due to variability in plant metabolomes across growth conditions. Cross-validation using LC-MS/MS and controlled cultivation studies is recommended to distinguish environmental vs. genetic influences on its production .
Q. How can researchers design experiments to assess the stability of this compound in polymerized matrices under physiological conditions?
- Accelerated stability testing (e.g., exposure to 37°C, 95% humidity) combined with periodic FTIR and UV-Vis analysis monitors degradation. Encapsulation in hydrogels or liposomes improves stability, as demonstrated in wearable VOC sensors, where the compound retained functionality for >30 days .
Q. What methodologies enable quantitative analysis of this compound in complex biological matrices?
- Solid-phase extraction (SPE) paired with reverse-phase LC-MS/MS provides nanomolar sensitivity. Isotope-labeled internal standards (e.g., deuterated analogs) correct for matrix effects. For metabolomic workflows, multivariate statistical tools (PCA, OPLS-DA) differentiate signal noise from biologically relevant concentrations .
Q. How do derivatization strategies enhance the compound’s utility in targeted biomedical applications?
- Carbodiimide-mediated conjugation of antibodies or peptides to its terminal carboxyl groups enables biospecificity in sensors. For example, antibody-functionalized PDAs detect pathogens via antigen-antibody binding, requiring optimization of crosslinker ratios to preserve both polymer stability and biorecognition .
Q. What challenges arise in achieving high-purity this compound, and how are they addressed?
- Byproducts from incomplete coupling (e.g., mono-alkyne derivatives) complicate purification. Recrystallization in ethanol/water mixtures or preparative HPLC with C18 columns effectively isolates the target compound. Purity >95% is confirmed via GC-FID or elemental analysis .
Q. How can researchers reconcile conflicting spectral data for this compound across different studies?
Q. What gaps in current research warrant further investigation into this compound’s physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
